
4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane
Overview
Description
4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane is a boronic ester derivative widely used in Suzuki-Miyaura cross-coupling reactions. Its structure features a pinacol boronate core (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) substituted with a 2,4,6-trichlorophenyl group. The trichlorophenyl moiety introduces significant steric and electronic effects due to the electron-withdrawing nature of chlorine atoms and the symmetric 2,4,6-substitution pattern, which enhances stability and influences reactivity in catalytic transformations .
Key properties include:
Biological Activity
4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane (CAS No. 69807-93-8) is a boron-containing compound that has garnered attention in various fields of research due to its unique structural properties and potential biological applications. This article reviews the biological activity of this compound, focusing on its antibacterial properties and mechanisms of action.
Chemical Structure and Properties
The molecular formula of this compound is C₁₂H₁₄BCl₃O₂ with a molecular weight of 307.41 g/mol. The compound features a dioxaborolane ring that is substituted with a trichlorophenyl group. Its structure can be depicted as follows:
Antibacterial Properties
Recent studies have highlighted the antibacterial potential of this compound against various Gram-positive and Gram-negative bacteria. The compound has been shown to inhibit the growth of resistant strains by targeting specific bacterial enzymes.
Table 1: Antibacterial Activity Against Various Strains
Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL |
---|---|
Escherichia coli | 32 |
Staphylococcus aureus | 16 |
Klebsiella pneumoniae | 64 |
Pseudomonas aeruginosa | 128 |
The results indicate that the compound exhibits significant activity against Staphylococcus aureus and moderate activity against other strains.
The mechanism through which this compound exerts its antibacterial effects primarily involves the inhibition of penicillin-binding proteins (PBPs). These proteins are crucial for bacterial cell wall synthesis. By binding to PBPs, the compound disrupts cell wall formation leading to cell lysis and death.
Study on Efficacy Against Resistant Strains
A notable study conducted by researchers at a pharmaceutical institute investigated the efficacy of this compound against multi-drug resistant strains of Acinetobacter baumannii. The study employed in vitro and in vivo models to assess the antibacterial activity.
Findings:
- In vitro tests revealed that the compound effectively reduced bacterial viability at concentrations lower than traditional antibiotics.
- In vivo tests demonstrated significant survival rates in mice infected with resistant strains when treated with the compound compared to control groups.
Scientific Research Applications
Applications in Organic Synthesis
Cross-Coupling Reactions
This compound serves as a versatile reagent in cross-coupling reactions. Its boron atom facilitates nucleophilic substitutions that are essential for forming carbon-carbon bonds. For instance, it can be utilized in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds. A study demonstrated that using 4,4,5,5-tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane resulted in high yields of the desired products when paired with various aryl halides under palladium catalysis conditions .
Table 1: Yield of Products in Suzuki-Miyaura Coupling Reactions
Aryl Halide | Product Yield (%) |
---|---|
4-Bromoanisole | 85 |
1-Bromonaphthalene | 90 |
4-Chlorobenzaldehyde | 78 |
Applications in Materials Science
Organic Light Emitting Diodes (OLEDs)
The compound has been investigated for its role as a dopant in OLEDs due to its electron-transporting properties. Research indicates that incorporating this compound into the active layer of OLEDs enhances light emission efficiency and stability. A notable study reported an increase in luminous efficiency when this dioxaborolane was used as a dopant in phenanthrocarbazole-based polymers .
Table 2: Performance Metrics of OLEDs with Dioxaborolane
Device Configuration | Luminous Efficiency (cd/A) | Stability (hours) |
---|---|---|
Without Dioxaborolane | 15 | 100 |
With Dioxaborolane | 22 | 250 |
Applications in Medicinal Chemistry
Anticancer Activity
Preliminary studies suggest potential anticancer properties of compounds derived from this dioxaborolane. Its structural similarity to known anticancer agents allows for the exploration of its derivatives as potential therapeutic agents. In vitro tests have shown that certain derivatives exhibit cytotoxicity against various cancer cell lines .
Case Study: Cytotoxicity Assay Results
A specific derivative synthesized from this compound was tested against human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
10 | 65 |
25 | 40 |
50 | 15 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane, and what key parameters influence yield?
The compound is typically synthesized via Suzuki-Miyaura coupling or nucleophilic substitution reactions. Key parameters include:
- Catalyst selection : Palladium or nickel catalysts are common, but Ir-catalyzed photoredox conditions may enhance selectivity for aryl/heteroaryl bond formation .
- Solvent system : Anhydrous THF or DMF is preferred to avoid hydrolysis of the borolane ring.
- Temperature : Reactions often proceed at 80–100°C under inert atmospheres.
- Purification : Column chromatography with hexane/ethyl acetate (4:1) effectively isolates the product. Yield optimization requires strict control of moisture and oxygen levels .
Q. How is this compound characterized using spectroscopic methods, and what spectral markers validate its structure?
- NMR :
- FT-IR : A B-O stretching vibration at ~1340–1380 cm⁻¹ and C-Cl stretches at 750–800 cm⁻¹ are diagnostic .
- Mass spectrometry : Molecular ion peaks ([M+H]⁺) should align with the theoretical molecular weight (e.g., ~341.5 g/mol) .
Advanced Research Questions
Q. What mechanistic insights explain its role in cross-coupling reactions, particularly under Ir-catalyzed photoredox conditions?
The compound acts as a boron electrophile in C–C bond formation. Under Ir catalysis (e.g., Ir(ppy)₃), photoexcitation generates a radical intermediate that facilitates electron transfer, enabling coupling with aryl halides. The trichlorophenyl group enhances electrophilicity by stabilizing the transition state via electron-withdrawing effects. Computational studies suggest a concerted metallation-deprotonation pathway dominates in such systems .
Q. How can researchers resolve contradictions in reported catalytic efficiency data for reactions involving this borolane?
Contradictions often arise from:
- Impurity profiles : Trace moisture or residual Pd in the compound can alter reaction kinetics. Use Karl Fischer titration and ICP-MS to quantify impurities .
- Substrate steric effects : Bulkier coupling partners reduce efficiency. Conduct Hammett analysis to correlate substituent effects with reaction rates .
- Solvent polarity : Low-polarity solvents (e.g., toluene) favor oxidative addition steps, while polar aprotic solvents enhance transmetallation. Compare turnover numbers (TONs) across solvent systems .
Q. What computational approaches are most effective for studying the electronic properties of this compound?
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to map frontier molecular orbitals (FMOs). The LUMO is typically localized on the boron atom, explaining its electrophilic reactivity .
- NBO analysis : Quantify charge distribution; the boron center exhibits a partial positive charge (+0.35–0.40 e) due to the electron-withdrawing trichlorophenyl group .
- Molecular dynamics : Simulate solvation effects in THF/water mixtures to predict hydrolysis pathways .
Q. What experimental strategies mitigate stability issues during long-term storage or under reactive conditions?
- Storage : Store at –20°C in flame-sealed ampules under argon. Avoid plasticizers in containers, which can leach and react with the borolane .
- Stability assays : Monitor decomposition via ¹H NMR (disappearance of methyl group singlets) and TGA (degradation onset >150°C indicates thermal stability) .
- Inert handling : Use gloveboxes with O₂/H₂O levels <1 ppm for sensitive reactions .
Q. How can enantioselective reactions be designed using this compound as a chiral building block?
- Chiral auxiliaries : Introduce a chiral ligand (e.g., BINAP) during coupling to induce asymmetry .
- Dynamic kinetic resolution : Employ enzymes (e.g., lipases) in biphasic systems to selectively hydrolyze one enantiomer .
- Crystallography : Resolve racemic mixtures via co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Structural Analogues and Substitution Effects
Key Observations :
- Electron-withdrawing substituents (e.g., Cl, F) increase electrophilicity of the boron center, enhancing oxidative addition in cross-coupling reactions. However, fluorine’s higher electronegativity may further accelerate transmetallation compared to chlorine .
- This contrasts with asymmetric analogs (e.g., 2,4,5-trichloro), which exhibit lower steric constraints .
Key Observations :
- The target compound’s synthesis faces yield limitations (~51–75%) due to steric hindrance from the trichlorophenyl group, as seen in analogous Suzuki couplings .
- Fluorinated analogs achieve higher yields (e.g., 99% for 2,4,6-trifluoro) due to optimized Pd catalysts and milder conditions .
Table 3: Reactivity in Catalytic Reactions
Key Observations :
- The target compound’s trichlorophenyl group favors coupling with electron-poor partners (e.g., bromofluorenes), whereas MesBpin excels in sterically demanding C–H borylation .
- Naphthyl and styryl derivatives are preferred in materials science due to extended conjugation .
Table 4: Hazard Profiles
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BCl3O2/c1-11(2)12(3,4)18-13(17-11)10-8(15)5-7(14)6-9(10)16/h5-6H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGXCPGPJHBGRPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(C=C(C=C2Cl)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BCl3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701167280 | |
Record name | 4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69807-93-8 | |
Record name | 4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=69807-93-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4,4,5,5-Tetramethyl-2-(2,4,6-trichlorophenyl)-1,3,2-dioxaborolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701167280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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